molecular formula C12H16N2O2 B1475770 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2092716-60-2

4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B1475770
CAS No.: 2092716-60-2
M. Wt: 220.27 g/mol
InChI Key: CMMQHFIEXYXWJK-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 2-aminoethyl substituent at the 4-position and a methyl group at the 2-position. Benzoxazepines are of significant interest in medicinal chemistry due to their structural versatility and bioactivity, particularly as antimicrobial and central nervous system (CNS) agents .

Properties

IUPAC Name

4-(2-aminoethyl)-2-methyl-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-12(15)14(7-6-13)8-10-4-2-3-5-11(10)16-9/h2-5,9H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMQHFIEXYXWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the AMPK/mTOR pathway, which plays a crucial role in cellular energy homeostasis and metabolism. This compound’s impact on gene expression can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with nitric oxide synthase can modulate nitric oxide production, affecting various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its presence in mitochondria can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is vital for comprehending its biochemical and cellular effects.

Biological Activity

The compound 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxazepine ring structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of an aminoethyl side chain contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the oxazepine structure. For instance, derivatives of bis(2-aminoethyl)amine have shown promising cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
This compoundA549TBD
Derivative 1CaCo-213.95 ± 2.5
Derivative 6A54915.74 ± 1.7

The highest growth-inhibitory activity was observed in phenethyl derivatives, indicating that structural modifications can enhance the anticancer efficacy of compounds within this class .

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and modulation of inflammatory cytokines such as interleukin-6 (IL-6). For example, certain derivatives significantly inhibited IL-6 release in A549 cells, suggesting a potential anti-inflammatory mechanism alongside direct cytotoxicity .

Figure 1: Apoptotic Activity Induced by Derivatives
Apoptotic Activity

Neuroprotective Effects

Research indicates that compounds similar to This compound may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and exhibit antioxidant activity. This can be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

A notable case study involved the evaluation of various derivatives in preclinical models. In vitro assays demonstrated that specific modifications to the oxazepine structure led to enhanced selectivity and potency against cancer cell lines while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Table 1: Comparison of Benzo[f][1,4]oxazepin Derivatives

Compound Name Substituents/Modifications Biological Activity/Properties Key Findings
4-Phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thione 4-phenyl, thione (C=S) at 3-position Antibacterial (Gram-positive bacteria, C. albicans) Electron-withdrawing para-substituents (e.g., -NO₂, -Cl) enhance activity.
4-(4-Fluorobenzyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one 4-(4-fluorobenzyl), 7-chloro, ketone (C=O) Not explicitly reported Structural analog discontinued; halogenation may influence bioavailability.
4-Cyclopropyl-5-(tetrazol-5-yl) derivatives 4-cyclopropyl, tetrazole ring at 5-position Not explicitly reported Tetrazole introduces polarity; potential CNS or metabolic stability effects.
4-(Di-tert-butyl-hydroxyphenyl) derivatives Bulky aryl groups at 4-position Antioxidant or receptor targeting (implied) Steric bulk may enhance binding affinity to hydrophobic targets.
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one HCl 3-amino, 5-methyl, HCl salt CNS activity (implied by structural class) Amino and methyl groups may modulate blood-brain barrier penetration.

Structure-Activity Relationships (SAR)

  • 4-Position Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂): Enhance antibacterial activity against S. aureus and C. albicans by increasing electrophilicity and membrane penetration . Bulkier substituents (e.g., di-tert-butyl-hydroxyphenyl): Likely improve binding to hydrophobic pockets in target proteins, as seen in antioxidant or receptor-agonist scaffolds .
  • Core Modifications: Thione (C=S) vs. ketone (C=O): Thione derivatives exhibit stronger antibacterial activity, possibly due to increased reactivity with microbial enzymes .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Para-substituted phenyl derivatives with higher π values (lipophilicity) correlate with improved antibacterial activity, suggesting membrane permeability is critical .
  • Stereochemistry : Chiral derivatives (e.g., (S)-configured compounds) show enantiomeric excess (er > 90:10), indicating stereoselective interactions in biological systems .

Key Research Findings

Antibacterial Activity : 4-Substituted phenyl-thione derivatives demonstrated MIC values of 2–16 µg/mL against S. aureus and C. albicans, with para-nitro and para-chloro substituents being most potent .

Synthetic Accessibility : One-pot Ugi-azide reactions enable efficient synthesis of tetrazole-containing analogs, broadening the scope for drug discovery .

Computational Insights : DFT studies on 4-phenyl derivatives revealed optimized geometries and vibrational frequencies, aiding in rational drug design .

Preparation Methods

Cyclocondensation of Substituted 2-Aminophenols and 2-Halobenzaldehydes

One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. This method proceeds through the formation of an imine intermediate, followed by intramolecular cyclization to yield the oxazepinone core.

  • The reaction typically requires mild basic conditions (e.g., NaOH in ethanol) to facilitate ring closure.
  • Reduction steps may be employed to convert imines to amines before cyclization.
  • This method allows for variation in substituents on the aromatic ring, enabling synthesis of diverse derivatives.

Carbamate Intermediate Formation and Cyclization

A novel protocol reported for related dibenzo[b,f]oxazepines involves:

  • Generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of phosgene, a toxic reagent.
  • Microwave-induced transformation of the carbamate into urea derivatives.
  • Subsequent cyclocondensation induced by phosphorus oxychloride to form the oxazepinone ring.

This method offers advantages in terms of safety and reaction efficiency and broad substrate scope.

Reduction and Cyclization via Aldazine Intermediates

Another synthetic route involves:

  • Preparation of aldazines from substituted aromatic aldehydes and hydrazines.
  • Reduction of aldazines using aluminum amalgam (preferred over Pd-C hydrogenation in some cases) to afford intermediates.
  • Intramolecular cyclization to form the oxazepinone ring.

This approach has been demonstrated to be effective for synthesizing 7-amino-4,5-dihydrobenzo[f]oxazepin-3-ones, structurally related to the target compound.

Copper-Catalyzed and Multi-Component Reactions

Additional methods include:

  • Copper-catalyzed cyclizations involving substituted 2-nitro-1-bromobenzene and substituted phenols or aminomethylphenols.
  • Ugi four-component reactions followed by intramolecular O-arylation to construct the oxazepinone framework.

These methods expand the synthetic toolbox for constructing diverse benzoxazepinone derivatives with potential pharmacological activities.

Representative Synthesis Example

A detailed synthetic sequence for a structurally similar compound (4-phenyl-4,5-dihydrobenzo[f]oxazepin-3(2H)-one) illustrates key steps relevant to the target compound:

Step Reaction Description Reagents/Conditions Outcome
1 Formation of Schiff base Salicylaldehyde + aniline 2-[(E)-(phenylimino)methyl]phenol
2 Reduction of Schiff base NaBH4 in ethanol 2-((phenylamino)methyl)phenol
3 Acylation Chloroacetyl chloride 2-chloro-N-(2-hydroxybenzyl)-N-phenylacetamide
4 Cyclization NaOH in ethanol 4-phenyl-4,5-dihydrobenzo[f]oxazepin-3(2H)-one

This sequence highlights the importance of intermediate formation and base-induced cyclization for constructing the oxazepinone ring system.

Reaction Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
Cyclocondensation (2-aminophenols + 2-halobenzaldehydes) NaOH, ethanol Room temp to reflux Moderate to high (50-85%) Sensitive to substituents
Carbamate intermediate route Phenyl chloroformate, POCl3, microwave Microwave irradiation, reflux High (up to 90%) Avoids toxic phosgene
Aldazine reduction Aluminum amalgam, aqueous ethanol Ambient temp Moderate (40-70%) Pd-C reduction often fails
Copper catalysis Cu catalyst, substituted bromobenzenes Heating under inert atmosphere Variable Enables diverse derivatives

Research Findings and Analysis

  • The cyclocondensation approach is widely used due to its straightforwardness and adaptability to various substituents, making it suitable for preparing 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f]oxazepin-3(2H)-one analogs.
  • Carbamate intermediate methodology enhances safety and efficiency, especially for scale-up synthesis.
  • Reduction of aldazines with aluminum amalgam is a critical step when Pd-C catalysis is ineffective, highlighting the need for alternative reduction strategies.
  • Copper-catalyzed and multi-component reactions provide routes to structurally diverse benzoxazepinones, facilitating medicinal chemistry exploration.
  • Analytical characterization (NMR, IR, HRMS) confirms the successful formation of the oxazepinone core and substitution pattern.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Cyclocondensation of 2-aminophenols and 2-halobenzaldehydes Simple, widely applicable Good yields, flexible substituents May require careful control of conditions
Carbamate intermediate formation and cyclization Uses safer reagents, microwave-assisted High yields, scalable Requires specialized equipment (microwave)
Aldazine reduction and cyclization Alternative reduction method Effective when Pd-C fails Use of aluminum amalgam (toxicity concerns)
Copper-catalyzed and multi-component reactions Enables structural diversity Facilitates rapid synthesis of derivatives Complex reaction optimization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 2
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

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